molecular formula C8H15F2NO2 B7974122 Tert-butyl 2-amino-4,4-difluorobutanoate

Tert-butyl 2-amino-4,4-difluorobutanoate

Cat. No. B7974122
M. Wt: 195.21 g/mol
InChI Key: FDTUCYWUSSJLKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-amino-4,4-difluorobutanoate is a useful research compound. Its molecular formula is C8H15F2NO2 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Application in NMR Spectroscopy and Peptide Synthesis : The synthesis of perfluoro-tert-butyl amino acids, which include derivatives similar to Tert-butyl 2-amino-4,4-difluorobutanoate, has been explored for their distinct conformational preferences in peptides. These amino acids have been used in model α-helical and polyproline helix peptides, demonstrating their utility in 19F NMR spectroscopy due to their distinct chemical properties. This suggests their potential application in probes and medicinal chemistry (Tressler & Zondlo, 2014).

  • Synthesis of Fluorinated Aminoketenimines and Furan Derivatives : Research on the reaction between tert-butyl isocyanide and trifluoro-4-aryl-butane-2,4-diones has shown the synthesis of fluorinated aminoketenimines, which undergo reactions to produce new trifluoromethylated furan derivatives. This indicates the potential use of Tert-butyl 2-amino-4,4-difluorobutanoate or its derivatives in the synthesis of complex organic compounds (Mosslemin et al., 2004).

  • Role in the Synthesis of Nonnatural Amino Acids : Tert-butyl 2-amino-4,4-difluorobutanoate and its derivatives have been used in the synthesis of nonnatural amino acids, which are important for developing peptidomimetics and other bioactive compounds. This is exemplified in the preparation of (2S)- and (2R)-2-Amino-4-bromobutanoic acid starting from N-Boc-glutamic acid α tert-butyl ester, indicating the compound's importance in synthesizing amino acids with unique properties (Ciapetti et al., 1998).

  • Evaluation in Medicinal Chemistry : The tert-butyl group, a motif found in compounds like Tert-butyl 2-amino-4,4-difluorobutanoate, is common in medicinal chemistry. However, its incorporation can modulate properties such as lipophilicity and metabolic stability. This underscores the compound's relevance in drug discovery, where its properties can significantly impact the pharmacokinetic and efficacy profiles of therapeutic agents (Westphal et al., 2015).

  • Use in Developing Inhibitors and Substrates : Research on 4-Amino-2-(substituted methyl)-2-butenoic acids, synthesized from tert-butyl 4-aminobutanoate, highlights the compound's application in developing potent inhibitors and substrates for biological enzymes. This suggests its potential use in enzyme studies and drug development (Silverman et al., 1986).

properties

IUPAC Name

tert-butyl 2-amino-4,4-difluorobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2NO2/c1-8(2,3)13-7(12)5(11)4-6(9)10/h5-6H,4,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTUCYWUSSJLKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-amino-4,4-difluorobutanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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